1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole
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Description
1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H18FN7O2S and its molecular weight is 427.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dna gyrase enzyme , which plays a crucial role in bacterial DNA replication.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target, possibly the dna gyrase enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If it indeed targets the dna gyrase enzyme as suggested, it would affect the dna replication pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
If it acts as an inhibitor of the dna gyrase enzyme, it would lead to the inhibition of bacterial dna replication, thereby inhibiting bacterial growth .
Properties
IUPAC Name |
1-[1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O2S/c1-12-21-17-4-2-3-5-18(17)27(12)13-8-9-26(11-13)30(28,29)14-6-7-16(20)15(10-14)19-22-24-25-23-19/h2-7,10,13H,8-9,11H2,1H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTJMKKCKMPMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)C5=NNN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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